molecular formula C35H43N5O4 B1680567 Revefenacin CAS No. 864750-70-9

Revefenacin

Katalognummer B1680567
CAS-Nummer: 864750-70-9
Molekulargewicht: 597.7 g/mol
InChI-Schlüssel: FYDWDCIFZSGNBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Revefenacin is an anticholinergic agent used to treat chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is a long-acting bronchodilator that is inhaled to open up the bronchial tubes (air passages) in the lungs . Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LAMA) .


Synthesis Analysis

A simple, accurate, and precise reversed-phase high-performance-liquid-chromatography (RP-HPLC) method was developed and validated for Revefenacin in bulk and pharmaceutical dosage forms .


Molecular Structure Analysis

Revefenacin has a molecular formula of C35H43N5O4 . It is a novel biphenyl carbamate tertiary amine agent . The labile primary amide in the structure produces a “soft-drug” site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions .


Chemical Reactions Analysis

Revefenacin is a potent and selective antagonist with similar affinity for the different subtypes of muscarinic receptors (M1-M5) . It prevents methacholine- and acetylcholine-induced bronchoconstrictive effects in a dose-dependent manner .


Physical And Chemical Properties Analysis

Revefenacin has a molecular weight of 597.7 g/mol . It has a molecular formula of C35H43N5O4 .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Revefenacin is a once-daily, long-acting muscarinic antagonist used for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease (COPD) . It is the first once-daily, long-acting muscarinic antagonist delivered via a standard jet nebulizer .

Methods of Application or Experimental Procedures

Revefenacin is administered via a standard jet nebulizer . The recommended dosage is 175 µg once daily . Preclinical studies showed that revefenacin is a potent and selective antagonist with similar affinity for the different subtypes of muscarinic receptors (M1-M5) .

Results or Outcomes

Revefenacin treatment led to improvements in lung function in patients with COPD . In phase 2 and 3 trials, treatment with revefenacin resulted in statistical improvements in pulmonary function (≥100 mL, P < 0.05) vs placebo . Revefenacin was also demonstrated to have efficacy similar to that of tiotropium . The clinical trial findings indicated no significant difference between revefenacin and tiotropium with regard to rates of adverse events . Overall, revefenacin was well tolerated, with COPD worsening/exacerbation, dyspnea, headache, and cough among the most common adverse events noted in the clinical trials .

While Revefenacin is not used to treat intense flare-ups of shortness of breath , it has been shown to improve breathing problems in patients with COPD .

While Revefenacin is not used to treat intense flare-ups of shortness of breath , it has been shown to improve breathing problems in patients with COPD.

Safety And Hazards

Revefenacin may cause serious side effects. Call your doctor at once if you have: wheezing, choking, or other breathing problems after using revefenacin; blurred vision, tunnel vision, eye pain or redness, or seeing halos around lights; painful or difficult urination; or trouble emptying your bladder (a weak stream of urine) .

Eigenschaften

IUPAC Name

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDWDCIFZSGNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027775
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

< 1 mg/ml
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Revefenacin is an inhaled bronchodilator muscarinic antagonist with a long-acting bronchodilation activity. It has been shown to present a high affinity and behaved as a competitive antagonist of the five muscarinic cholinergic receptors. Studies have indicated that revefenacin dissociates significantly slower from the muscarinic receptor M3 (hM3) when compared to the receptor M2 (hM2) which indicates a kinetic selectivity for this subtype. This competitive antagonism produces a suppressive action of the acetylcholine-evoked calcium mobilization and contractile responses in the airway tissue. Lastly, due to the duration of the bronchodilation, revefenacin is considered a long-acting muscarinic antagonist which allows it to be dosed once daily. This response is very important for the therapy of COPD as the main goal is the reduce the frequency and severity of exacerbations which are normally driven by the presence of elevated cholinergic bronchoconstrictor tone mediated by muscarinic receptors on parasympathetic ganglia and airway smooth muscle. Hence, the activity of revefenacin produces a potent and long-lasting protection against the bronchoconstrictor response to acetylcholine or methacholine.
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Revefenacin

CAS RN

864750-70-9
Record name 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864750-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revefenacin [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revefenacin
Reactant of Route 2
Reactant of Route 2
Revefenacin
Reactant of Route 3
Reactant of Route 3
Revefenacin
Reactant of Route 4
Reactant of Route 4
Revefenacin
Reactant of Route 5
Reactant of Route 5
Revefenacin
Reactant of Route 6
Reactant of Route 6
Revefenacin

Citations

For This Compound
379
Citations
F Li, J Yang - Expert Review of Clinical Pharmacology, 2019 - Taylor & Francis
… Revefenacin in COPD patients, Revefenacin … Revefenacin by approximately four- to sixfold (based on AUC). Following administration of a single radiolabeled oral dose of Revefenacin, …
Number of citations: 11 www.tandfonline.com
YA Heo - Drugs, 2019 - Springer
… to revefenacin for the maintenance treatment of patients with COPD. This article summarizes the milestones in the development of revefenacin leading to this first global approval. …
Number of citations: 12 link.springer.com
J Zhang, Y Xie, JSW Kwong, L Ge, R He… - Frontiers in …, 2021 - frontiersin.org
Background Revefenacin (REV) is a novel once-daily long-acting muscarinic antagonist (LAMA) in the treatment of moderate to very severe chronic obstructive pulmonary disease (…
Number of citations: 2 www.frontiersin.org
D Quinn, CN Barnes, W Yates, DL Bourdet… - Pulmonary …, 2018 - Elsevier
… revefenacin and ipratropium compared to placebo, with differences of 176.8 mL for 350 μg revefenacin, 162.2 mL for 700 μg revefenacin … < 0.006) for all revefenacin doses compared to …
Number of citations: 36 www.sciencedirect.com
GT Ferguson, G Feldman, KK Pudi… - … Diseases: Journal of …, 2019 - ncbi.nlm.nih.gov
… revefenacin in patients with moderate to very severe COPD. … were randomized to revefenacin 88 μg, revefenacin 175 μg or … Results: At day 85, revefenacin 88 µg and 175 µg improved …
Number of citations: 25 www.ncbi.nlm.nih.gov
JF Donohue, E Kerwin, S Sethi, B Haumann… - Respiratory …, 2019 - Elsevier
… The incidence of antimuscarinic events were low in this study for the revefenacin and tiotropium groups (revefenacin 88 μg, 3.0%; revefenacin 175 μg, 2.1%; TIO, 4.2%). Two 1-year …
Number of citations: 26 www.sciencedirect.com
SS Hegde, MT Pulido‐Rios… - Pharmacology …, 2018 - Wiley Online Library
… of revefenacin at human recombinant mAChRs and in airway tissues from rats, guinea pigs, and humans. At human recombinant mAChRs, revefenacin … that revefenacin dissociated …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
B Liu, S Zan, W Luo - Heart & Lung, 2022 - Elsevier
… We evaluated the safety and tolerability profile of 175 μg revefenacin with two levels. Firstly, … 175 μg revefenacin versus placebo to investigate the clinical impact of revefenacin treatment…
Number of citations: 1 www.sciencedirect.com
JF Donohue, E Kerwin, S Sethi… - Respiratory …, 2019 - respiratory-research.biomedcentral …
… taking once-daily inhaled revefenacin at doses of 175 μg … revefenacin over 52 weeks has been presented previously [8]. Here we report the maintained therapeutic effect of revefenacin …
Y Ji, C Husfeld, MT Pulido-Rios, A McNamara… - Chest, 2016 - journal.chestnet.org
PURPOSE: Translation of inhalation-by-design drug discovery to late-stage development remains a challenge. Herein, we report a preclinical “duration-by-design” program with the …
Number of citations: 12 journal.chestnet.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.